molecular formula C24H23ClN2O3S B12478259 N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12478259
M. Wt: 455.0 g/mol
InChI Key: DMVXNHNEMCRKLM-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of a biphenyl group, a chloro substituent, and a piperidin-1-ylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Chloro Substituent: Chlorination of the biphenyl intermediate can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidin-1-ylsulfonyl Group: This step involves the reaction of the chlorinated biphenyl intermediate with piperidine and a sulfonyl chloride derivative under basic conditions.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(biphenyl-2-yl)-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl core and piperidin-1-ylsulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23ClN2O3S

Molecular Weight

455.0 g/mol

IUPAC Name

4-chloro-N-(2-phenylphenyl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H23ClN2O3S/c25-21-14-13-19(17-23(21)31(29,30)27-15-7-2-8-16-27)24(28)26-22-12-6-5-11-20(22)18-9-3-1-4-10-18/h1,3-6,9-14,17H,2,7-8,15-16H2,(H,26,28)

InChI Key

DMVXNHNEMCRKLM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl

Origin of Product

United States

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